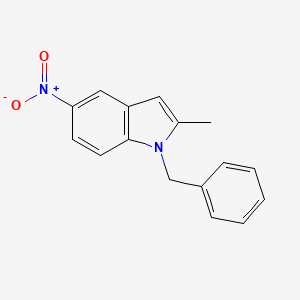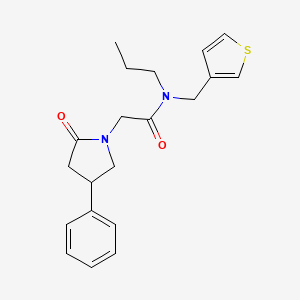
1-(4-isopropylbenzyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylbenzyl)-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of piperazines and has been found to possess several interesting properties that make it a promising candidate for research.
Mécanisme D'action
The exact mechanism of action of 1-(4-isopropylbenzyl)-4-methylpiperazine is not yet fully understood. However, it is believed to exert its effects by binding to certain receptors in the brain and modulating their activity. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Additionally, it has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropylbenzyl)-4-methylpiperazine has several biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters in the brain, such as serotonin and dopamine. This could make it useful in the treatment of various neurological disorders, such as depression and anxiety. Additionally, it has been found to have potent anti-inflammatory and anti-cancer properties, which could make it useful in the development of new cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-isopropylbenzyl)-4-methylpiperazine in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. Additionally, its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new cancer drugs.
However, there are also some limitations to using 1-(4-isopropylbenzyl)-4-methylpiperazine in lab experiments. For example, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results. Additionally, its high affinity for certain receptors in the brain could lead to unwanted side effects, which could complicate experimental design.
Orientations Futures
There are several future directions for research on 1-(4-isopropylbenzyl)-4-methylpiperazine. One potential area of research is the development of new drugs that target the sigma-1 receptor, which has been shown to be involved in the regulation of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-isopropylbenzyl)-4-methylpiperazine and its potential use in the treatment of various neurological disorders. Finally, more research is needed to explore the potential anti-cancer properties of this compound and its potential use in the development of new cancer drugs.
Méthodes De Synthèse
The synthesis of 1-(4-isopropylbenzyl)-4-methylpiperazine involves the reaction of 4-isopropylbenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100-120°C for several hours, and the resulting product is purified using standard techniques.
Applications De Recherche Scientifique
1-(4-isopropylbenzyl)-4-methylpiperazine has been extensively studied for its potential use in drug development. It has been found to possess several interesting properties that make it a promising candidate for research. For example, it has been shown to have a high affinity for certain receptors in the brain, which could make it useful in the treatment of various neurological disorders. Additionally, it has been found to have potent anti-inflammatory and anti-cancer properties, which could make it useful in the development of new cancer drugs.
Propriétés
IUPAC Name |
1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)15-6-4-14(5-7-15)12-17-10-8-16(3)9-11-17/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMNTALENLNZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)
![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)


![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)
![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5626121.png)
![5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5626136.png)

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5626148.png)
![3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5626150.png)